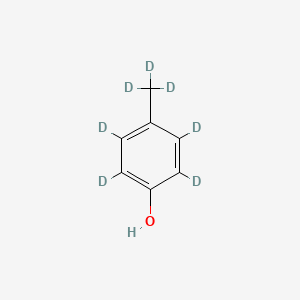

P-Cresol-D7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Cresol-D7: is a deuterated form of para-cresol, where seven hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in various analytical applications due to its stable isotopic labeling. Para-cresol itself is a derivative of phenol and is widely used in the production of other chemicals.

准备方法

Synthetic Routes and Reaction Conditions: P-Cresol-D7 can be synthesized through several methods. One common approach involves the deuteration of para-cresol using deuterium gas or deuterated reagents. The process typically involves the following steps:

Deuteration of Toluene: Toluene is first deuterated to form deuterated toluene.

Sulfonation: The deuterated toluene undergoes sulfonation with sulfuric acid to form deuterated toluene sulfonic acid.

Hydrolysis: The sulfonic acid is then hydrolyzed to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration and high yield of the final product.

化学反应分析

Types of Reactions: P-Cresol-D7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form para-hydroxybenzaldehyde or para-hydroxybenzoic acid.

Reduction: Reduction of this compound can yield para-methylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Para-hydroxybenzaldehyde, para-hydroxybenzoic acid.

Reduction: Para-methylcyclohexanol.

Substitution: Various substituted para-cresol derivatives depending on the reagents used.

科学研究应用

P-Cresol-D7 has a wide range of applications in scientific research:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify the concentration of para-cresol in samples.

Biological Studies: Employed in studies investigating the metabolism of para-cresol in biological systems, particularly in understanding its role as a uremic toxin.

Environmental Science: Utilized in tracing the environmental fate and transport of para-cresol in ecosystems.

Pharmaceutical Research: Helps in the development of drugs targeting diseases associated with elevated levels of para-cresol, such as chronic kidney disease.

作用机制

The mechanism of action of P-Cresol-D7 is primarily related to its role as a stable isotopic label. In biological systems, para-cresol acts as a uremic toxin, affecting various cellular processes. It disrupts microbial diversity and membrane integrity of Gram-negative bacteria, providing a competitive advantage to certain gut bacteria like Clostridium difficile . The molecular targets include enzymes involved in microbial metabolism and pathways related to cellular membrane integrity.

相似化合物的比较

Para-Cresol: The non-deuterated form of P-Cresol-D7, widely used in chemical synthesis.

Ortho-Cresol and Meta-Cresol: Isomers of para-cresol with different positions of the hydroxyl group on the benzene ring.

Phenol: The parent compound of cresols, with a hydroxyl group directly attached to the benzene ring.

Uniqueness of this compound: this compound’s uniqueness lies in its deuterated nature, making it an ideal internal standard for analytical applications. The presence of deuterium atoms provides distinct mass spectrometric and nuclear magnetic resonance signals, allowing for precise quantification and analysis.

生物活性

P-Cresol-D7, a deuterated form of p-cresol, is a compound that has garnered attention due to its potential biological activities and implications in various health conditions. This article compiles findings from recent studies to elucidate the biological effects, mechanisms of action, and clinical relevance of this compound.

This compound (C7H8O) is chemically similar to p-cresol but contains deuterium atoms, which can influence its metabolic pathways and biological interactions. The compound's structure is critical for its biological activity, as it affects how it interacts with biological systems.

1. Effects on Gut Microbiota

Research indicates that p-cresol production by gut bacteria, particularly Clostridium difficile, can significantly alter the gut microbiome. P-Cresol acts as a competitive advantage for C. difficile by inhibiting the growth of other gut bacteria, particularly those from the Gammaproteobacteria phylum. This has implications for understanding the pathogenesis of infections caused by this bacterium and highlights the role of microbial metabolites in gut health .

2. Macrophage Activation

Unconjugated p-cresol has been shown to activate macrophage macropinocytosis, potentially contributing to increased cardiovascular risks associated with chronic kidney disease (CKD). Elevated levels of p-cresol are linked to adverse cardiovascular outcomes, suggesting that this compound plays a role in inflammatory processes and immune responses .

3. Toxicological Effects

The toxicological profile of p-cresol and its derivatives indicates potential hepatotoxicity and vascular endothelial injury. Studies have demonstrated that elevated p-cresol levels correlate with poor renal function and increased mortality in CKD patients . The compound's effects on lipid metabolism further complicate its role in cardiovascular health.

Case Study: Impact on Chronic Kidney Disease Patients

A study involving patients with end-stage renal disease (ESRD) found that higher serum levels of p-cresol were associated with increased mortality rates. The study highlighted that p-cresol could serve as a biomarker for cardiovascular risk in CKD populations .

Research Findings: Microbial Interactions

A comparative analysis of C. difficile strains revealed that those capable of producing p-cresol had a distinct metabolic profile that favored their survival over non-producing strains. This suggests that p-cresol not only serves as a metabolic byproduct but also plays an active role in microbial competition within the gut .

Data Tables

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does p-cresol-d7 interact with dopamine β-monooxygenase (DβM) and what are the downstream effects?

A1: this compound acts as a substrate for DβM, but also inhibits the enzyme in a mechanism-based manner. [] This means that this compound undergoes catalytic transformation by DβM, but during this process, it inactivates the enzyme, preventing further catalytic activity. The research shows that this compound exhibits a significant solvent isotope effect (D(kcat) = 5.2 and D(kcat/Km) = 3.1) during turnover, suggesting that hydrogen atom abstraction from this compound is a key step in the catalytic mechanism. [] This is further supported by the observation that p-cresol, lacking the deuterium substitution, inactivates DβM similarly to this compound, indicating that the methyl group is not crucial for inhibition. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。